Isopropoxycarbonyl-l-valine
Overview
Description
Isopropoxycarbonyl-l-valine, also known as N-isopropoxycarbonyl-L-Valine-OH or MOC-Val-Val, is a compound with the empirical formula C9H17NO4 and a molecular weight of 203.24 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of L-valine, a component of Isopropoxycarbonyl-l-valine, starts from pyruvate and involves four enzymes: acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . The synthesis and regulation of L-valine in different organisms are not identical .
Molecular Structure Analysis
The molecular structure of Isopropoxycarbonyl-l-valine has been confirmed using NMR and FTIR . The structural and electronic properties of crystalline l- and dl-valine, components of Isopropoxycarbonyl-l-valine, have been studied within the framework of density functional theory including van der Waals interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of l- and dl-valine, components of Isopropoxycarbonyl-l-valine, have been studied. The results showed that electronic properties of the two forms of valine are similar at zero pressure .
Scientific Research Applications
Production and Engineering of l-Valine
Production in Corynebacterium glutamicum : l-Valine, an essential amino acid, is predominantly produced through microbial fermentation. Corynebacterium glutamicum is significantly used for amino acid production. Genetic engineering of this bacterium enhances l-valine production, making it industrially competitive (Wang, Zhang, & Quinn, 2018).
High-Yield Production in Escherichia coli : High-yield production of l-valine has been achieved in Escherichia coli through genetic modification. The introduction of certain enzymes and exporters from other bacteria and modification of the native metabolic pathway have significantly improved l-valine production (Hao et al., 2020).
Enhanced Production Strategies : A multi-modular strategy was used to create an l-valine-producing strain of Escherichia coli. This approach included mutagenesis, pathway modification, and transcription factor manipulation, leading to a substantial increase in l-valine production (Hao et al., 2022).
Biochemical and Physiological Characterization
Effect of l-Valine on Corynebacterium glutamicum Growth : The addition of l-valine to the growth medium of Corynebacterium glutamicum impacts the growth and production of the strain. This effect is attributed to the competition for uptake of isoleucine by certain carriers, demonstrating the intricate relationship between amino acid availability and bacterial growth (Lange et al., 2003).
Acetohydroxy Acid Isomeroreductase in Amino Acid Biosynthesis : Acetohydroxy acid isomeroreductase, key in the biosynthesis of isoleucine, valine, and leucine, is a potential target for herbicides and fungicides. Its enzymology and structure have been studied to understand the biochemical processes and inhibition mechanisms (Dumas et al., 2001).
Ternary Systems in Drug Solubility : l-Valine has been studied in combination with hydroxypropyl-β-cyclodextrin and other amino acids to investigate its effect on the solubility of naproxen, a poorly water-soluble anti-inflammatory drug. This research highlights the potential pharmaceutical applications of l-valine in drug formulation (Mura, Maestrelli, & Cirri, 2003).
Applications in Health and Fitness
- Prevention of Exercise-Induced 5-HT Release : l-Valine has been shown to prevent the release of serotonin (5-HT) in the rat hippocampus during intensive exercise. This finding is significant for understanding the physiological and psychological benefits of branched-chain amino acids in sports and fitness (Gomez-Merino et al., 2001).
properties
IUPAC Name |
(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEQBJGCRDSQAI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288470 | |
Record name | N-[(1-Methylethoxy)carbonyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropoxycarbonyl-l-valine | |
CAS RN |
140923-27-9 | |
Record name | N-[(1-Methylethoxy)carbonyl]-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140923-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1-Methylethoxy)carbonyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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